Functional Selectivity Over β1-Adrenoceptors: Abediterol's Tail Confers a Superior Safety Margin
The lipophilic tail of abediterol contributes to a functional selectivity over β1-adrenoceptors that is higher than that of formoterol and indacaterol. In anesthetized dogs, this translates to a significantly greater safety margin (ratio of dose increasing heart rate by 5% to dose inhibiting bronchospasm by 50%) of 5.6 for abediterol, compared to 3.3 for salmeterol, 2.2 for formoterol, and 0.3 for indacaterol [1]. Additionally, abediterol demonstrated a greater safety index (ratio of maximal dose without effect on heart rate to ID40) of 10.5 versus olodaterol (4.9) and vilanterol (2.4) [2].
| Evidence Dimension | Cardiovascular Safety Margin |
|---|---|
| Target Compound Data | Safety Margin = 5.6 (in dogs) |
| Comparator Or Baseline | Salmeterol (Safety Margin = 3.3), Formoterol (2.2), Indacaterol (0.3) |
| Quantified Difference | 1.7x vs Salmeterol; 2.5x vs Formoterol; 18.7x vs Indacaterol |
| Conditions | Anesthetized dog model: ratio of dose increasing heart rate by 5% vs. dose inhibiting bronchospasm by 50% |
Why This Matters
This quantitative safety margin directly correlates with reduced potential for class-related cardiovascular side effects, a key procurement consideration for in vivo disease modeling and drug development programs.
- [1] Aparici M, et al. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models. J Pharmacol Exp Ther. 2012 Aug;342(2):497-509. View Source
- [2] Aparici M, et al. In vitro and in vivo preclinical profile of abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, compared with indacaterol, olodaterol and vilanterol. Eur J Pharmacol. 2016 Jan 5;770:61-69. View Source
